molecular formula C14H10BrN3O4S2 B2505750 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886911-01-9

5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2505750
CAS No.: 886911-01-9
M. Wt: 428.28
InChI Key: OAWLQDFSEJHDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide ( 886911-01-9) is a high-purity chemical compound supplied for research purposes. It features a molecular formula of C₁₄H₁₀BrN₃O₄S₂ and a molecular weight of 428.28 g/mol . This synthetic molecule is built around a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in the development of novel therapeutic agents . The 1,3,4-oxadiazole ring is noted for its thermal stability and is a key structural component in several FDA-approved drugs, underscoring its pharmacological relevance . The specific structure of this compound incorporates both thiophene and 4-(methylsulfonyl)phenyl moieties, a design that aligns with current research strategies focused on developing hybrid molecules to combat complex diseases like cancer . Conjugates containing the 1,3,4-oxadiazole ring have demonstrated promising mechanisms of action by targeting critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds for pharmacological screening. It is also suitable as a standard in analytical studies. Available in quantities ranging from 1mg to 75mg with a purity of 90% or higher . This product is intended for Research Use Only and is not designed for human therapeutic or veterinary applications.

Properties

IUPAC Name

5-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLQDFSEJHDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications based on recent research findings.

The molecular formula of the compound is C14H12BrN3O3SC_{14}H_{12}BrN_3O_3S, with a molecular weight of approximately 392.23 g/mol. The structure includes a thiophene ring, a bromo substituent, and an oxadiazole moiety, which are known for their diverse biological activities.

Research indicates that compounds containing thiophene and oxadiazole rings often exhibit significant interactions with various biological targets. For instance, the oxadiazole moiety has been linked to anti-inflammatory and anticancer activities through the inhibition of specific signaling pathways such as NF-kB and MAPK pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
A-431 (human epidermoid carcinoma)15.6 ± 2.1
MCF-7 (breast cancer)22.4 ± 1.8
HT-29 (colon cancer)18.9 ± 1.5

The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antitumor Activity : In a study involving the treatment of A-431 cells with the compound, significant apoptosis was observed at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. It was found to enhance cell viability in neuronal cultures exposed to neurotoxic agents, highlighting its potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiophene and oxadiazole rings significantly influence biological activity. For instance:

  • The presence of a methylsulfonyl group on the phenyl ring enhances solubility and bioavailability.
  • Bromination at position 5 of the oxadiazole ring appears crucial for maintaining cytotoxic efficacy against tumor cells .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C15H14BrN3O3SC_{15}H_{14}BrN_{3}O_{3}S. The structure includes a thiophene ring, an oxadiazole moiety, and a methylsulfonyl group, which contribute to its biological activity. The presence of bromine enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene-based compounds, including derivatives similar to 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide . For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer activity. For example, derivatives have been tested against human cancer cell lines such as MCF7 (breast cancer) and LN229 (glioblastoma), demonstrating promising cytotoxic effects. The anticancer mechanisms may involve apoptosis induction through DNA damage or inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In silico studies suggest that compounds like 5-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide may act as inhibitors of inflammatory mediators such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated various thiophene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited notable inhibition zones in agar diffusion assays. The structure-activity relationship analysis revealed that the presence of the methylsulfonyl group significantly enhanced activity against resistant strains .

Case Study 2: Anticancer Activity in vitro

In another investigation, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. Among these, one derivative showed IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested strong binding affinities with key proteins involved in cancer progression, supporting further development as anticancer agents .

Comparison with Similar Compounds

Research Implications

  • Antibacterial Potential: Pyridin-2-yl analogues () show moderate activity against Gram-positive bacteria, suggesting the target compound’s sulfonylphenyl group could enhance selectivity .
  • Structural Refinement : Tools like SHELXL () enable precise crystallographic analysis of such compounds, critical for understanding structure-activity relationships .

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